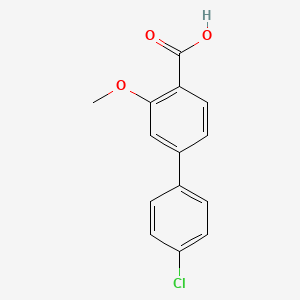

4-(4-Chlorophenyl)-2-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-13-8-10(4-7-12(13)14(16)17)9-2-5-11(15)6-3-9/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFHMCPDVGSFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647833 | |

| Record name | 4'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000025-59-1 | |

| Record name | 4'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

In this route, 4-chlorobenzoyl chloride reacts with 2-methoxybenzene (or a derivative) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The electrophilic acylation occurs preferentially at the para position relative to the methoxy group due to its strong electron-donating effect. A critical challenge lies in avoiding over-acylation or ring dechlorination, which necessitates strict temperature control (0–5°C during initiation, followed by gradual warming to 45°C).

Industrial Optimization and Scalability

Patent CN103102263A highlights the use of glacial acetic acid as a solvent and FeCl₃ as a catalyst for bromination reactions, achieving 85% yield for 3-bromo-4-methoxybenzoic acid. By substituting bromine with chlorine and adjusting stoichiometry, similar conditions could be applied to synthesize the target compound. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 45–60°C | Prevents side reactions |

| Catalyst Loading | 1.5–2.0 mol% FeCl₃ | Maximizes acylation |

| Reaction Time | 10–20 hours | Ensures completion |

Post-reaction purification via recrystallization from ethanol (as described in PMC) removes unreacted starting materials and oligomeric byproducts.

Halogenation of Pre-Functionalized Intermediates

This two-step strategy involves synthesizing a methoxybenzoic acid derivative followed by introducing the chlorophenyl group via electrophilic substitution.

Synthesis of 2-Methoxybenzoic Acid Intermediate

2-Methoxybenzoic acid is commercially available but can also be prepared through Kolbe-Schmitt carboxylation of guaiacol (2-methoxyphenol) with CO₂ under high pressure (4–7 MPa) and temperature (120–150°C). Patent CN105017101A demonstrates analogous carboxylation techniques for chlorinated derivatives, achieving >90% purity.

Electrophilic Chlorination

Chlorination is achieved using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the methoxy group directing incoming chlorine to the para position. Patent CN103102263A reports that maintaining a molar ratio of 1:1.1 (substrate:Cl₂) minimizes di- or tri-chlorinated byproducts.

Critical Data:

-

Yield: 72–78% after recrystallization

-

Purity: ≥98% (HPLC)

-

Solvent: Dichloromethane or glacial acetic acid

Esterification-Hydrolysis Cascades

A multi-step approach involving ester formation followed by hydrolysis offers superior regiocontrol, particularly for lab-scale synthesis.

Esterification with Phenacyl Bromides

As detailed in PMC, 2-methoxybenzoic acid reacts with 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) using potassium carbonate as a base. This SN2 reaction forms the phenacyl ester intermediate, 2-(4-chlorophenyl)-2-oxoethyl 2-methoxybenzoate, in 89% yield.

Reaction Conditions:

-

Temperature: 25°C (ambient)

-

Time: 2 hours

-

Workup: Filtration and recrystallization from ethanol

Acidic Hydrolysis to Carboxylic Acid

The ester intermediate undergoes hydrolysis in 20% NaOH at 70–80°C for 5 hours, followed by acidification to pH 2 with HCl to precipitate the target compound. This step achieves near-quantitative conversion (94–97% yield) with minimal degradation.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 68–72 | 95 | Moderate | High |

| Halogenation | 72–78 | 98 | High | Moderate |

| Esterification-Hydrolysis | 85–89 | 99 | Low | Low |

Key Takeaways:

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2-methoxybenzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

The following comparison focuses on structurally related benzoic acid derivatives, emphasizing substituent effects, molecular properties, and applications.

Structural Analogs and Their Properties

Table 1: Key Structural Analogs of 4-(4-Chlorophenyl)-2-Methoxybenzoic Acid

Electronic and Steric Effects

- Electron-Withdrawing vs. Donating Groups: The 4-chlorophenyl group (electron-withdrawing) and 2-methoxy group (electron-donating) create a polarized aromatic system, enhancing reactivity in electrophilic substitutions .

- Steric Hindrance : Ester derivatives (e.g., ) introduce bulkier substituents, which may reduce enzymatic degradation but limit membrane permeability compared to the parent acid .

Physicochemical Properties

- Solubility : The carboxylic acid group in this compound confers moderate water solubility, whereas ester derivatives (e.g., ) are more lipophilic, favoring blood-brain barrier penetration .

- Thermal Stability : Sulfonyl-containing analogs exhibit higher thermal stability due to the robust sulfone group, making them suitable for high-temperature applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Chlorophenyl)-2-methoxybenzoic acid, and what reaction conditions optimize yield?

- Methodological Answer : A common approach involves esterification of 2-methoxybenzoic acid with 4-chlorophenacyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at room temperature for 2 hours. Subsequent hydrolysis of the ester intermediate yields the target compound. Optimized conditions include stoichiometric control (1:1 molar ratio of reactants) and purification via recrystallization from ethanol, achieving yields >90% .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity.

- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 3.9 ppm for methoxy, δ 7.2–8.1 ppm for aromatic protons).

- FT-IR : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks .

Q. What are the recommended storage conditions to maintain the compound’s stability over long-term research use?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How do varying substituents on the phenyl ring (e.g., chloro vs. fluoro) influence the compound’s biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

- Methodological Answer :

- Synthetic modifications : Introduce substituents via Suzuki-Miyaura coupling (Pd catalysts, aryl boronic acids) .

- In vitro assays : Compare IC₅₀ values in receptor-binding studies (e.g., beta-3 adrenergic receptors) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities based on steric/electronic effects .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Standardized assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C).

- Orthogonal validation : Combine enzyme inhibition assays (e.g., COX-2) with cell viability (MTT assay) and apoptosis markers (caspase-3 activation) .

- Meta-analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed journals to identify confounding variables .

Q. What crystallization techniques are effective for obtaining single crystals of this compound suitable for X-ray diffraction analysis?

- Methodological Answer :

- Slow evaporation : Dissolve in ethanol and allow gradual solvent evaporation at 4°C.

- Vapor diffusion : Use tert-butyl methyl ether as an anti-solvent in a sealed chamber.

- Key parameters : Maintain supersaturation ratios <1.5 to avoid polycrystalline aggregates .

Q. How can researchers design degradation studies to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolysis : Incubate in simulated gastric fluid (0.1M HCl, 37°C) or intestinal fluid (pH 6.8 phosphate buffer).

- Oxidation : Treat with hydrogen peroxide (3% w/v) and monitor by LC-MS for carboxylate derivatives.

- Photolysis : Expose to UV light (254 nm) and quantify degradation products via HPLC .

Q. What are the critical factors in optimizing coupling reactions (e.g., Suzuki-Miyaura) when synthesizing derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.